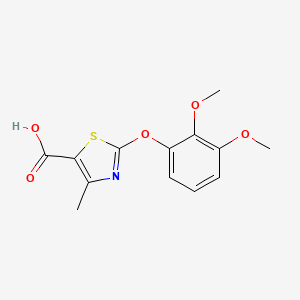

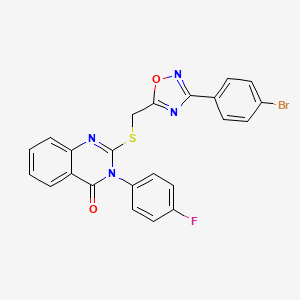

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Applications De Recherche Scientifique

Green Organic Chemistry Synthesis and Fungal Biotransformation

A notable application in scientific research involving compounds similar to 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide is demonstrated in the green organic chemistry synthesis under microwave radiation. This approach utilized filamentous marine and terrestrial-derived fungi for the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide, showcasing a unique enzymatic process that introduces an uncommon CN-bearing stereogenic center. This research highlights the potential of microbial biotransformation in synthesizing enantiomerically enriched compounds, underlining the importance of sustainable chemistry practices (Jimenez et al., 2019).

Heterocyclic Chemistry Innovations

Further investigations into the realm of heterocyclic chemistry reveal the reactivity of similar cyano-furan compounds with various reagents, leading to the synthesis of novel enaminonitriles. These enaminonitriles serve as precursors for the construction of complex heterocycles, such as pyrazoles and annulated furazano derivatives, demonstrating the compound's versatility in synthesizing structurally diverse and potentially bioactive molecules (Strizhenko et al., 2020).

Synthetic Precursors and Novel Azines

Enaminone derivatives incorporating dibromobenzofuran moieties, similar in reactivity to the core structure of this compound, have been utilized as versatile precursors for synthesizing novel azines and azolotriazines. This research exemplifies the strategic use of enaminone intermediates for constructing complex heterocyclic frameworks, expanding the toolkit for heterocyclic chemistry and potentially uncovering new therapeutic agents (Sanad & Mekky, 2018).

Cyanation and Derivative Synthesis

The cyanation reactions of similar furan derivatives have been explored to synthesize cyano derivatives, which were further transformed into various carbon-substituted compounds. This body of work illustrates the compound's utility in organic synthesis, enabling the creation of a diverse array of derivatives with potential applications in materials science, pharmaceuticals, and agrochemicals (Shiotani & Taniguchi, 1997).

Propriétés

IUPAC Name |

2-cyano-3-(furan-2-yl)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3S/c16-8-9(6-11-2-1-5-20-11)14(19)17-10-3-4-12-13(7-10)21-15(22)18-12/h1-7H,(H,17,19)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNGUGLQLBVRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)NC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2716820.png)

![N-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2716822.png)

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716823.png)

![1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one](/img/structure/B2716827.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2716829.png)

![(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/no-structure.png)

![2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2716832.png)